molecular formula C8H12N2O2 B061840 1,5-Diethyl-1H-pyrazole-3-carboxylic acid CAS No. 165743-59-9

1,5-Diethyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B061840
CAS No.: 165743-59-9
M. Wt: 168.19 g/mol
InChI Key: ORRPVDRMUOYUKM-UHFFFAOYSA-N
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Description

1,5-Diethyl-1H-pyrazole-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

165743-59-9

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

1,5-diethylpyrazole-3-carboxylic acid

InChI

InChI=1S/C8H12N2O2/c1-3-6-5-7(8(11)12)9-10(6)4-2/h5H,3-4H2,1-2H3,(H,11,12)

InChI Key

ORRPVDRMUOYUKM-UHFFFAOYSA-N

SMILES

CCC1=CC(=NN1CC)C(=O)O

Canonical SMILES

CCC1=CC(=NN1CC)C(=O)O

Synonyms

1H-Pyrazole-3-carboxylicacid,1,5-diethyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 1,5-diethylpyrazole-3-carboxylate (20.7 g) in ethanol (250 ml) was treated with 2.5M aqueous NaOH (50.6 ml), and the mixture was stirred overnight. A further 4.2 ml of 2.5M NaOH was then added and stirring continued for a further 1 hour. The mixture was then poured into ethyl acetate/water. The mixture was shaken vigorously and the aqueous phase removed. The pH of the aqueous phase was adjusted to 2.0 using 1M aqueous HCl and saturated with NaCl. The aqueous layer was then extracted with 20% toluene/80% THF (5×100 ml). The combined organic extracts were dried over MgSO4 and evaporated in vacuo. The residue was triturated with hexane/diethyl ether to give the acid as a solid (14.69 g); υmax(CH2Cl2) 3450, 2750, 2596, 1697, cm−1; δ(CDCl3) 1.31 (3H, t, J 7 Hz), 1.44 (3H, t,J 7 Hz) 2.64 (2H, q, J 7 Hz), 4.20 (2H, q, J 7 Hz), 6.64 (1H,s) ppm.
Name
Ethyl 1,5-diethylpyrazole-3-carboxylate
Quantity
20.7 g
Type
reactant
Reaction Step One
Name
Quantity
50.6 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Name
ethyl acetate water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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